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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

Get Quote

Executive Summary
Ac-Ala-Ala-Tyr-AMC (Acetyl-Alanyl-Alanyl-Tyrosyl-7-amino-4-methylcoumarin) is a synthetic

fluorogenic peptide substrate designed for the kinetic analysis of chymotrypsin-like protease

activity.[1] While often utilized in ubiquitin-proteasome system (UPS) research to monitor the

5 subunit of the 20S/26S proteasome, its utility extends to other cysteine and serine proteases,
including calpains and cathepsins.[1]

This guide provides a rigorous technical framework for deploying Ac-Ala-Ala-Tyr-AMC in high-

throughput screening (HTS) and mechanistic enzymology.[1] Unlike the highly specific Suc-

LLVY-AMC (standard for proteasome), Ac-Ala-Ala-Tyr-AMC represents a broad-spectrum

probe.[1] Therefore, successful application requires a "subtracting-inhibition" experimental

design—using specific inhibitors to isolate the signal of the target enzyme from background

hydrolysis.
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Property Specification

Chemical Name
Acetyl-L-Alanyl-L-Alanyl-L-Tyrosine-4-

methylcoumarin-7-amide

Sequence Ac-Ala-Ala-Tyr-AMC (Ac-AAY-AMC)

Molecular Weight ~566.6 Da (Calculated based on sequence)

Appearance White to off-white lyophilized powder

Solubility
Soluble in DMSO (>10 mM); sparingly soluble in

water

Excitation Max (

)
350–380 nm (Peak ~354 nm)

Emission Max (

)
440–460 nm (Peak ~442 nm)

Purity Grade
HPLC

95% (Critical for kinetic accuracy)

Storage -20°C, desiccated, protected from light

Structural Mechanism of Action
The substrate consists of a tripeptide recognition sequence (Acetyl-Ala-Ala-Tyr) linked via an

amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC).[1]

Quenched State: In its conjugated form, the electron-withdrawing effect of the peptide chain

quenches the fluorescence of the AMC group.

Enzymatic Recognition: The protease recognizes the Tyr residue at the P1 position

(chymotrypsin-like specificity).

Hydrolysis: The enzyme cleaves the amide bond between Tyrosine and AMC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.caymanchem.com/product/26640/ac-anw-amc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Generation: Free AMC is released.[2][3] The removal of the peptide restores the

electron-donating capacity of the amino group, resulting in a >1000-fold increase in

fluorescence intensity at 440–460 nm.
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Figure 1: Mechanism of fluorogenic signal generation via proteolytic cleavage.[1][4][5]

Target Specificity & Biological Context[1][7][8]
Ac-Ala-Ala-Tyr-AMC is a P1-Tyrosine substrate.[1] This places it in the "chymotrypsin-like"

category, but its short aliphatic P2/P3 residues (Ala-Ala) allow it to be accepted by multiple

protease families.[1]

Primary Targets
20S/26S Proteasome (

5 Subunit):

The

5 site prefers large hydrophobic residues (Tyr, Phe) at P1.[1]

Note: While Suc-LLVY-AMC is the "gold standard" due to higher affinity, Ac-Ala-Ala-Tyr-
AMC is a valid alternative, particularly when studying subtle specificity changes or when a

smaller, less hydrophobic substrate is required to penetrate sterically hindered active sites.

[1]

Calpains (Calpain-1 & Calpain-2):
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Calpains are calcium-dependent cysteine proteases. They readily cleave Ac-Ala-Ala-Tyr-
AMC.[1]

Differentiation: Calpain activity requires Ca

(mM range), whereas the proteasome is active in the presence of chelators (EDTA) but
requires SDS or ATP for activation.[1]

Cathepsins (e.g., Cathepsin L):

Lysosomal cysteine proteases. Activity is typically maximal at acidic pH (5.5–6.0),

distinguishing them from the neutral pH optima (7.[1]5) of proteasomes and calpains.[6]

Experimental Protocol: Kinetic Assay
This protocol describes a Continuous Kinetic Assay for determining specific protease activity in

crude cell lysates or purified enzyme preparations.

Reagents & Buffer Preparation
Stock Solution (10 mM): Dissolve 5.6 mg of Ac-Ala-Ala-Tyr-AMC in 1 mL of 100% DMSO.

Aliquot (50

L) and store at -20°C. Do not refreeze more than twice.

Assay Buffer (Proteasome Specific):

50 mM HEPES or Tris-HCl (pH 7.5)

5 mM MgCl

[1]

1 mM DTT (Freshly added)[1]

2 mM ATP (for 26S) OR 0.02% SDS (for 20S activation)[1]

Assay Buffer (Calpain Specific):

50 mM HEPES (pH 7.5)
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100 mM NaCl[1]

5 mM CaCl

(Critical activator)[1]

1 mM DTT

Assay Workflow
Enzyme Prep: Dilute lysate/enzyme in Assay Buffer to a concentration where the reaction

remains linear for >30 mins (typically 1–10

g total protein per well).

Inhibitor Pre-Incubation (Crucial Step):

Prepare duplicate wells.

Set A (Total Activity): Enzyme + Vehicle (DMSO).[1]

Set B (Background): Enzyme + Specific Inhibitor (e.g., 10

M Epoxomicin for proteasome).[1]

Incubate for 15–30 mins at 37°C.

Substrate Addition: Add Ac-Ala-Ala-Tyr-AMC to a final concentration of 50–100

M.[1]

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

Read: Ex 360 nm / Em 460 nm. Record every 60 seconds for 60 minutes.
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Figure 2: "Subtracting-Inhibition" workflow to determine specific protease activity.[1]

Data Analysis & Quality Control
Calculating Activity
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Do not rely on endpoint readings, which can be affected by substrate depletion. Use the Initial

Velocity (

).

Plot RFU (Relative Fluorescence Units) vs. Time (min).[1]

Identify the linear range (typically 5–30 mins).

Calculate the slope (

).

Convert to molar units using an AMC standard curve:

[1]

Troubleshooting Guide
Issue Probable Cause Corrective Action

High Background

Fluorescence

Free AMC in stock;

Autohydrolysis

Check substrate purity.[1]

Store stock in darkness.

Subtract "No Enzyme" control.

Non-Linear Kinetics
Substrate depletion; Enzyme

instability

Reduce enzyme concentration.

Add 0.1% BSA to stabilize

enzyme.

No Inhibition
Wrong Inhibitor; Wrong

Enzyme

Verify target. If Epoxomicin

fails, test Calpeptin (Calpain)

or E-64 (Cathepsin).[1]

Inner Filter Effect
Substrate conc. too high (>200

M)

Lower substrate concentration.

[1] Correct for absorbance if

necessary.

Strategic Differentiation: When to use Ac-AAY-AMC?
Researchers often ask: Why use Ac-Ala-Ala-Tyr-AMC instead of Suc-LLVY-AMC?
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Steric Bulk: Ac-AAY is smaller than Suc-LLVY. It may access the active site of proteasome

variants (e.g., immunoproteasome or mutant forms) with different efficiency, providing a

complementary kinetic profile.[1]

Calpain Cross-Profiling: If you are studying a system where both Proteasome and Calpain

are active (e.g., neurodegeneration), Ac-AAY-AMC serves as a dual-probe.[1] You can

distinguish the two activities solely by buffer composition (+SDS vs +Calcium) and inhibitors.

Cost & Availability: In some synthetic routes, tripeptides are more cost-effective for large-

scale library screening.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.caymanchem.com/product/26640/ac-anw-amc
https://peptanova.de/product/ac-tyr-val-ala-asp-amc/
https://www.medchemexpress.com/ac-gly-ala-lys-ac-amc.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC16617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC16617/
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0145333
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0145333
https://pdf.benchchem.com/1343/A_Comparative_Guide_to_N_Succinyl_Ala_Ala_Pro_Phe_AMC_and_Its_Alternatives_for_Measuring_Chymotrypsin_Like_Protease_Activity.pdf
https://pubmed.ncbi.nlm.nih.gov/10518220/
https://pubmed.ncbi.nlm.nih.gov/10518220/
https://www.benchchem.com/product/b1518660/docs#ac-ala-ala-tyr-amc-technical-guide-for-protease-kinetic-profiling-1
https://www.benchchem.com/product/b1518660/docs#ac-ala-ala-tyr-amc-technical-guide-for-protease-kinetic-profiling-1
https://www.benchchem.com/product/b1518660/docs#ac-ala-ala-tyr-amc-technical-guide-for-protease-kinetic-profiling-1
https://www.benchchem.com/product/b1518660/docs#ac-ala-ala-tyr-amc-technical-guide-for-protease-kinetic-profiling-1
https://www.benchchem.com/product/b1518660?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.
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